Librax is a pharmaceutical compound that combines two active ingredients: chlordiazepoxide hydrochloride and clidinium bromide. This medication is primarily indicated for the treatment of gastrointestinal disorders, particularly those associated with anxiety, such as irritable bowel syndrome and peptic ulcers. Chlordiazepoxide is a benzodiazepine that acts as an anxiolytic, while clidinium is an anticholinergic agent that helps reduce gastrointestinal spasms.
Librax is manufactured by various pharmaceutical companies, with its formulation being a fixed-dose combination of the two active ingredients. It has been available in the market since the 1960s and remains a commonly prescribed medication for managing gastrointestinal symptoms exacerbated by stress or anxiety.
Librax falls under the categories of:
The synthesis of Librax involves combining chlordiazepoxide hydrochloride and clidinium bromide in specific proportions. The standard formulation contains:
The manufacturing process includes methods such as dry blending, direct compression, and granulation techniques to ensure uniform distribution of the active ingredients within the capsule form. The stability of the formulation is critical, with studies indicating that it remains stable for at least six months under controlled conditions (40°C and 75% relative humidity) .
The structural representation of chlordiazepoxide indicates its benzodiazepine core, which is essential for its anxiolytic activity, while clidinium's structure supports its role in inhibiting gastrointestinal motility.
The stability of the drug can be affected by environmental factors such as light and moisture, necessitating careful storage conditions to maintain efficacy.
The mechanism of action for Librax involves:
This dual action addresses both psychological and physiological components of gastrointestinal disorders .
Librax is primarily used in clinical settings for:
Research indicates that Librax can help manage symptoms by addressing both emotional stressors and physical manifestations associated with digestive issues .
Librax capsules contain two pharmacologically active compounds in a fixed 2:1 ratio: chlordiazepoxide hydrochloride (5 mg) and clidinium bromide (2.5 mg) [3] [7]. This combination leverages complementary mechanisms targeting neural pathways regulating gastrointestinal secretion, motility, and visceral hypersensitivity.
Table 1: Structural and Pharmacological Properties of Librax Components
Property | Chlordiazepoxide Hydrochloride | Clidinium Bromide |
---|---|---|
Chemical Class | Benzodiazepine | Quaternary Ammonium Antimuscarinic |
Molecular Formula | C₁₆H₁₄ClN₃O·HCl | C₂₂H₂₆BrNO₃ |
Molecular Weight | 336.22 g/mol | 432.36 g/mol |
Primary Mechanism | Positive allosteric GABA_A receptor modulation | Competitive muscarinic acetylcholine receptor antagonism |
Biological Targets | Central GABAergic systems; Limbic structures | Peripheral M1/M3 muscarinic receptors |
Key Physicochemical Traits | Crystalline solid, soluble in water, light-sensitive | Quaternary structure limits CNS penetration; Low oral bioavailability |
Chlordiazepoxide (7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide hydrochloride) possesses a benzodiazepine core structure featuring a fused benzene and diazepine ring with an N-oxide moiety [3]. As the first commercially available benzodiazepine, it exerts anxiolytic effects through positive allosteric modulation of γ-aminobutyric acid type A (GABA_A) receptors in the central nervous system. Binding potentiates GABA-mediated chloride influx, hyperpolarizing neurons and reducing excitability, particularly in limbic structures (e.g., amygdala, hippocampus) [7] [8]. In gastroenterological contexts, this central activity modulates cortico-visceral pathways, attenuating anxiety-induced exacerbations of gastrointestinal symptoms such as irritable bowel syndrome (IBS)-related pain and motility dysregulation [7]. The chlordiazepoxide component addresses the "brain" component of the brain-gut axis dysregulation implicated in functional GI disorders.
Clidinium bromide (3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide) is a synthetic quaternary ammonium anticholinergic agent [9] [10]. Its chemical structure incorporates a charged nitrogen atom within a bicyclic system, conferring polarity that limits blood-brain barrier penetration, thus restricting effects primarily to the periphery. Clidinium functions as a competitive antagonist at muscarinic acetylcholine receptors (predominantly M1 and M3 subtypes) on gastrointestinal smooth muscle, secretory glands, and neurons [9] [10]. By blocking acetylcholine binding, it inhibits:
Its spasmolytic actions directly counteract hypermotility states in conditions like IBS and enterocolitis, complementing chlordiazepoxide's central effects.
Librax's regulatory history reflects evolving pharmaceutical evaluation standards:
Table 2: Key Regulatory Milestones for Librax
Year | Event | Significance |
---|---|---|
~1960 | Initial NDA Approval | Approved pre-1962 Amendments under NDA 012750 |
1966 | Reinstatement Approval (Sept 1) | FDA later asserted this constituted full efficacy/safety approval |
1975 | Federal Register Notice (DESI 10837) | FDA requested efficacy data, initiating prolonged review |
2012 | FDA Hearing Request Affirmation | NDA holder affirmed request for hearing on DESI status |
2016 | FDA Memorandum & Orange Book Listing (July) | Formal recognition as RLD; End of DESI classification |
2020+ | Generic Approvals (e.g., Alembic, Chartwell Rx, Nuvo Pharms) | Multiple ANDA approvals based on RLD status [4] |
Librax exemplifies rational polypharmacy through mechanistic synergy:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0